![molecular formula C11H8N2O2 B14082528 1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid CAS No. 889943-26-4](/img/structure/B14082528.png)
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid is a heterocyclic compound that features a fused indole and pyrrole ring system
Vorbereitungsmethoden
The synthesis of 1,8-dihydropyrrolo[2,3-b]indole-2-carboxylic acid typically involves a multi-step process starting from indole-3-carbaldehyde. One common synthetic route includes the formation of azidoacrylates, followed by hydrolysis and decarboxylation to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Attempted reduction often leads to the formation of bis(pyrroloindolyl)methanes.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxylic acid group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the synthesis of various industrial chemicals and materials, contributing to advancements in material science.
Wirkmechanismus
The mechanism of action of 1,8-dihydropyrrolo[2,3-b]indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of HIV-1 integrase inhibition, the compound chelates with two magnesium ions within the active site of the enzyme, thereby impairing the viral replication process . The pathways involved in its biological activities are still under investigation, but its ability to interact with metal ions and nucleic acids is a key aspect of its mechanism.
Vergleich Mit ähnlichen Verbindungen
1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid can be compared with other indole derivatives such as indole-2-carboxylic acid and pyrrolo[3,4-b]indole derivatives. While these compounds share a similar core structure, this compound is unique due to its fused ring system and specific substitution pattern
Conclusion
This compound is a compound of great interest in various scientific fields
Eigenschaften
CAS-Nummer |
889943-26-4 |
|---|---|
Molekularformel |
C11H8N2O2 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
3,4-dihydropyrrolo[2,3-b]indole-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-5-7-6-3-1-2-4-8(6)12-10(7)13-9/h1-5,12-13H,(H,14,15) |
InChI-Schlüssel |
PKUDAXSLGDXGBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)NC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



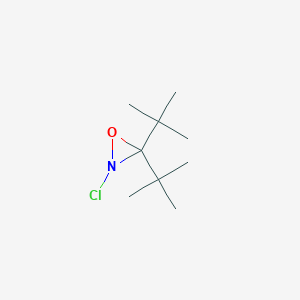

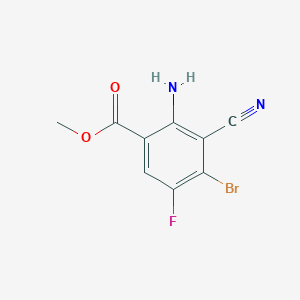
![magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14082482.png)
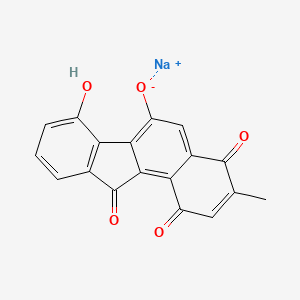
![1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]-](/img/structure/B14082492.png)
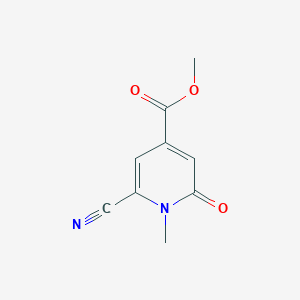

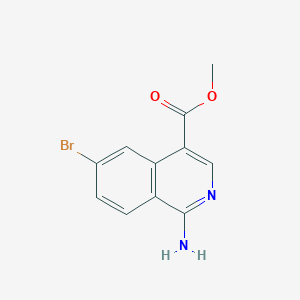
![2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)
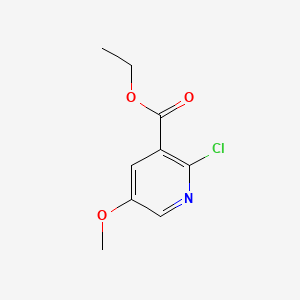
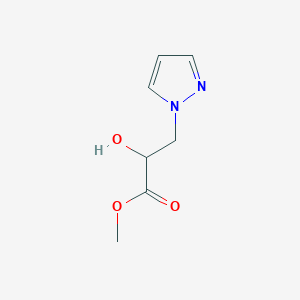
![1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol](/img/structure/B14082527.png)
